molecular formula C19H24ClNO3S2 B4115926 {4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol

{4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol

Cat. No. B4115926
M. Wt: 414.0 g/mol
InChI Key: JLIOIBINNCLGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol is a chemical compound that has gained significant attention in scientific research. This compound has been studied extensively due to its potential therapeutic applications in various diseases. In

Mechanism of Action

The mechanism of action of {4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol involves the inhibition of specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting the activity of HDACs, {4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol can alter gene expression patterns, leading to changes in cell behavior.
Biochemical and Physiological Effects
{4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol has several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to reduce inflammation and oxidative stress in the body, which can have a positive impact on overall health.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using {4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol in lab experiments is its specificity. This compound has a specific mechanism of action, which makes it an ideal candidate for studying the effects of HDAC inhibition on cell behavior. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high concentrations of {4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol can be toxic to cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of {4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol. One area of research is the development of more potent and selective HDAC inhibitors that can be used in cancer treatment. Additionally, further studies are needed to understand the potential therapeutic applications of this compound in neurodegenerative disorders. Finally, more research is needed to understand the potential toxicity of {4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol and to develop safer compounds for use in lab experiments and potential clinical applications.
Conclusion
In conclusion, {4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol is a chemical compound that has significant potential in scientific research. Its specific mechanism of action and potential therapeutic applications make it an ideal candidate for further study. However, its potential toxicity and limitations in lab experiments must be carefully considered. Future research in this area will provide valuable insights into the potential therapeutic applications of {4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol and other HDAC inhibitors.

Scientific Research Applications

{4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol has been studied in various scientific research applications. One of the primary areas of research is its potential therapeutic applications in cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

[4-[(4-chlorophenyl)methyl]-1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO3S2/c1-14-11-18(15(2)25-14)26(23,24)21-9-7-19(13-22,8-10-21)12-16-3-5-17(20)6-4-16/h3-6,11,22H,7-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIOIBINNCLGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)N2CCC(CC2)(CC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(4-Chlorophenyl)methyl]-1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol
Reactant of Route 2
{4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol
Reactant of Route 3
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{4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol
Reactant of Route 4
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{4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol
Reactant of Route 5
{4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol
Reactant of Route 6
{4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol

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